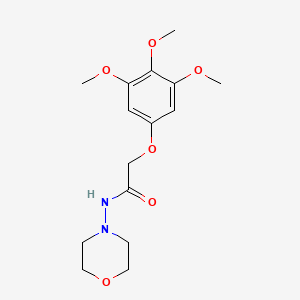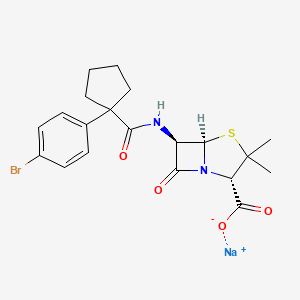
(F18)Deuteroaltanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(F18)Deuteroaltanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the density of serotonin 5-HT2A receptors in the brain . This compound is a deuterated analog of (F18)altanserin, which means it has two deuterium atoms substituted for hydrogen atoms, resulting in a more metabolically stable compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: This is typically achieved through nucleophilic substitution reactions using [18F]fluoride . The reaction conditions often require a solvent, leaving groups, and reactants that facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of (F18)Deuteroaltanserin involves the use of a cyclotron to produce [18F]fluoride by irradiating oxygen-18 enriched water . The [18F]fluoride is then used in the synthesis module to produce the final radiopharmaceutical . The process is optimized to ensure high radiochemical yield and purity, which are crucial for clinical applications .
Chemical Reactions Analysis
Types of Reactions: (F18)Deuteroaltanserin primarily undergoes nucleophilic substitution reactions during its synthesis . These reactions involve the replacement of a leaving group with a nucleophile, in this case, [18F]fluoride .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include [18F]fluoride, solvents like acetonitrile, and leaving groups such as tosylates or mesylates . The reaction conditions typically involve heating and the use of a base to facilitate the nucleophilic substitution .
Major Products: The major product of these reactions is this compound itself, which is then purified and prepared for use in PET imaging .
Scientific Research Applications
(F18)Deuteroaltanserin is extensively used in scientific research to study the serotonin 5-HT2A receptors in the brain . It is particularly valuable in neuroimaging studies to understand the role of these receptors in various psychiatric and neurological disorders . The compound’s improved metabolic stability allows for more accurate and reproducible imaging results .
Mechanism of Action
(F18)Deuteroaltanserin binds selectively to serotonin 5-HT2A receptors in the brain . The binding of the compound to these receptors allows for the visualization of receptor density and distribution using PET imaging . The deuterium substitution in the molecule retards its metabolism, leading to a higher target-to-background ratio and improved imaging quality .
Comparison with Similar Compounds
Similar Compounds:
- (F18)Altanserin
- (F18)Fluoroestradiol
- (F18)Piflufolastat
Uniqueness: (F18)Deuteroaltanserin is unique due to its deuterium substitution, which provides enhanced metabolic stability compared to (F18)Altanserin . This results in better imaging quality and more reliable data in PET studies . While other compounds like (F18)Fluoroestradiol and (F18)Piflufolastat are used for imaging different targets, this compound is specifically designed for serotonin 5-HT2A receptors .
Properties
CAS No. |
228852-03-7 |
|---|---|
Molecular Formula |
C22H22FN3O2S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[2,2-dideuterio-2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i13D2,23-1 |
InChI Key |
SMYALUSCZJXWHG-OBMXHFJCSA-N |
Isomeric SMILES |
[2H]C([2H])(CN1C(=O)C2=CC=CC=C2NC1=S)N3CCC(CC3)C(=O)C4=CC=C(C=C4)[18F] |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



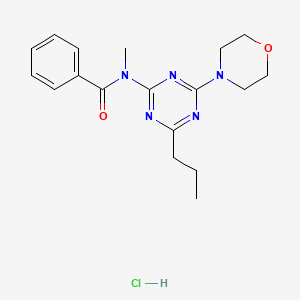
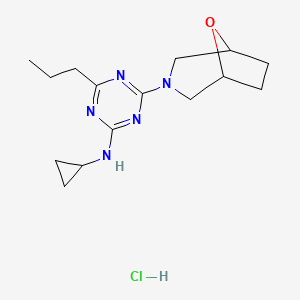
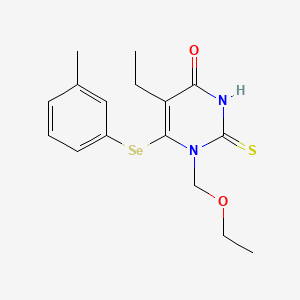
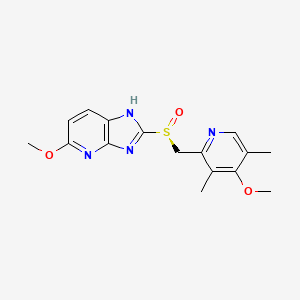
![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)
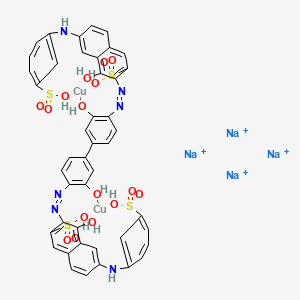
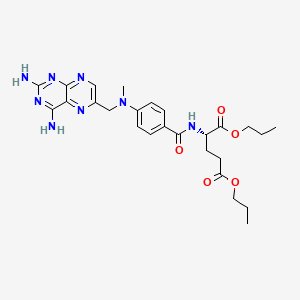

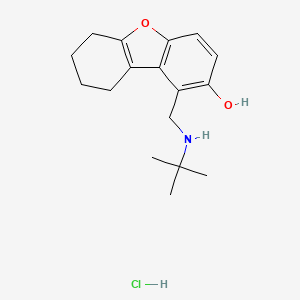
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
